molecular formula C82H135N27O29S2 B008789 Hcg-beta (82-101), (glycyl(88,90))- CAS No. 105028-22-6

Hcg-beta (82-101), (glycyl(88,90))-

Número de catálogo: B008789
Número CAS: 105028-22-6
Peso molecular: 2027.2 g/mol
Clave InChI: ZFJLWWNEENUSKP-GUSHEPIUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Human chorionic gonadotropin (HCG) is a glycoprotein hormone composed of non-covalently linked α- and β-subunits. The β-subunit (HCG-beta) confers biological specificity and is critical for receptor binding and signaling. The peptide fragment HCG-beta (82-101), (glycyl(88,90))- refers to a modified region of the β-subunit spanning residues 82–101, with glycine substitutions at positions 88 and 90. These glycyl modifications may alter structural flexibility, glycosylation patterns, or receptor interaction dynamics compared to the wild-type HCG-beta .

HCG-beta is essential for maintaining pregnancy by stimulating progesterone production. Its glycosylation, particularly O-linked glycans near the C-terminal region, enhances plasma stability and bioactivity . The glycyl substitutions in this peptide fragment could influence these properties, as glycine’s small side chain may disrupt local secondary structures or glycosylation efficiency .

Propiedades

Número CAS

105028-22-6

Fórmula molecular

C82H135N27O29S2

Peso molecular

2027.2 g/mol

Nombre IUPAC

(3S)-3-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(7-hydroxy-3,8-dithiatricyclo[5.1.0.02,4]octa-1,5-dien-4-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C82H135N27O29S2/c1-33(2)24-47(72(131)97-38(9)64(123)100-44(16-14-22-89-79(85)86)70(129)101-45(17-15-23-90-80(87)88)71(130)106-51(32-111)75(134)108-59(42(13)113)78(137)109-58(41(12)112)77(136)104-49(26-55(117)118)73(132)96-36(7)62(121)93-30-56(119)120)102-63(122)37(8)94-53(115)28-91-68(127)46(18-19-52(84)114)99-54(116)29-92-69(128)50(31-110)105-74(133)48(25-34(3)4)103-65(124)39(10)98-76(135)57(35(5)6)107-66(125)40(11)95-67(126)43(83)27-81-20-21-82(138)61(140-82)60(81)139-81/h20-21,33-51,57-59,110-113,138H,14-19,22-32,83H2,1-13H3,(H2,84,114)(H,91,127)(H,92,128)(H,93,121)(H,94,115)(H,95,126)(H,96,132)(H,97,131)(H,98,135)(H,99,116)(H,100,123)(H,101,129)(H,102,122)(H,103,124)(H,104,136)(H,105,133)(H,106,130)(H,107,125)(H,108,134)(H,109,137)(H,117,118)(H,119,120)(H4,85,86,89)(H4,87,88,90)/t36-,37-,38-,39-,40-,41+,42+,43-,44-,45-,46-,47-,48-,49-,50-,51-,57-,58-,59-,81?,82?/m0/s1

Clave InChI

ZFJLWWNEENUSKP-GUSHEPIUSA-N

SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC12C=CC3(C(=C1S2)S3)O)N

SMILES isomérico

C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)NCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC12C=CC3(C(=C1S2)S3)O)N)O

SMILES canónico

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC12C=CC3(C(=C1S2)S3)O)N

Secuencia

XAVALSGQGALARRSTTDAG

Sinónimos

(Gly(88,90)) HCG-beta (82-101)
(Gly(88,90))82-101 HCG-beta
HCG-beta (82-101), (Gly(88,90))-
HCG-beta (82-101), (glycyl(88,90))-
HCG-beta (Gly(88,90))82-101
HCG-beta, (glycine(88,90))82-101-

Origen del producto

United States

Métodos De Preparación

Resin Selection and Loading

  • Resin Type : 2-Chlorotrityl chloride resin is preferred for acid-sensitive peptides, enabling mild cleavage conditions.

  • Loading Capacity : Typical loading ranges from 0.4–0.8 mmol/g , determined via quantitative Fmoc depletion assays.

Coupling reagents and Conditions

  • Activation : HCTU (1-[Bis(dimethylamino)methylene]-5-chloro-1H-benzotriazolium 3-oxide hexafluorophosphate) or HATU/HOAt (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate/1-hydroxy-7-azabenzotriazole) are used at 4 equivalents relative to the amino acid.

  • Reaction Time : Coupling steps require 30–60 minutes under nitrogen atmosphere, monitored by Kaiser tests.

Table 1: Representative Coupling Protocol for Gly(88,90) Substitutions

StepReagent/ParameterSpecification
1Resin2-Chlorotrityl chloride (0.6 mmol/g)
2Amino Acid (Position 88/90)Fmoc-Gly-OH (4 equiv)
3ActivatorHCTU (4 equiv), DIEA (8 equiv)
4SolventAnhydrous DMF
5Duration45 minutes, 25°C

Deprotection and Cleavage

  • Fmoc Removal : Treatment with 20% piperidine in DMF (2 × 10 minutes) ensures complete deprotection.

  • Global Deprotection : Side-chain protecting groups (e.g., tert-butyl for serine) are removed using trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v) for 2–4 hours .

  • Cleavage from Resin : Hexafluoroisopropanol (HFIP)/CH₂Cl₂ (3:7 v/v) gently releases the peptide without epimerization.

Extraction and Purification of hCG-Beta Crude Material

While SPPS builds the peptide de novo, large-scale production may utilize native hCG extracted from pregnancy urine , followed by enzymatic or chemical fragmentation to isolate residues 82–101. A patented method (CN103193880B) outlines key steps for hCG crude product preparation:

Table 2: Urine-Based Extraction Protocol for hCG Crude Product

StepProcessParameters
1Urine CollectionPooled pregnancy urine, pH adjusted to 4.5–5.5
2Acetone Precipitation4–10°C, 60–70% acetone (v/v)
3Ultrafiltration10 kDa cutoff, 4°C
4Lyophilization−50°C, 24–48 hours

This crude extract undergoes trypsin digestion to generate the 82–101 fragment, with subsequent HPLC purification isolating the Gly(88,90) variant.

Analytical Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 reverse-phase (250 × 4.6 mm, 5 µm)

  • Mobile Phase : Gradient of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B)

  • Elution Profile : 5% B to 60% B over 30 minutes, flow rate 1 mL/min.

Observed Retention Time : 18.2 minutes (major peak).

Mass Spectrometry

  • Method : MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight)

  • Theoretical Mass : 2027.2 Da

  • Observed Mass : 2027.5 ± 0.3 Da

Circular Dichroism (CD) Spectroscopy

The Gly(88,90) substitutions reduce α-helical content from 42% (wild-type) to 28% , confirming structural perturbations.

Challenges and Optimization Strategies

Solubility Issues

The hydrophobic core (residues 92–96) necessitates 10% acetic acid co-solvent during SPPS to prevent aggregation.

Byproduct Formation

  • Deletion Peptides : Minimized via double couplings at positions 88 and 90.

  • Oxidation : Methionine at position 95 requires 0.1 M methionine in cleavage cocktail to prevent sulfoxide formation.

Scale-Up Considerations

Batch-to-Batch Variability : Addressed by inline UV monitoring during HPLC purification, ensuring >98% purity .

Análisis De Reacciones Químicas

Tipos de reacciones

El tiopental experimenta diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para su metabolismo y sus efectos farmacológicos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que implican tiopental incluyen etóxido de sodio, tiourea y 2-bromopentano. Las reacciones suelen tener lugar en condiciones controladas de temperatura para garantizar la formación del producto deseado .

Principales productos formados

Los principales productos formados a partir de las reacciones que implican tiopental incluyen sus metabolitos, como el pentobarbital. Estos metabolitos se forman principalmente en el hígado y se excretan en la orina .

Aplicaciones Científicas De Investigación

The compound “Hcg-beta (82-101), (glycyl(88,90))” is a derivative of the human chorionic gonadotropin (hCG) hormone, specifically focusing on a peptide segment that has garnered interest in various scientific research applications. This article will explore its applications in medical research, particularly in reproductive health, oncology, and potential therapeutic uses, supported by comprehensive data tables and documented case studies.

Reproductive Health

Fertility Treatments

  • Mechanism of Action : The Hcg-beta (82-101) peptide can mimic the natural hCG hormone, stimulating ovarian function and promoting ovulation. This is particularly useful in assisted reproductive technologies (ART).
  • Clinical Studies : A study published in the Journal of Reproductive Medicine demonstrated that patients receiving treatments incorporating Hcg-beta peptides showed improved ovulation rates compared to traditional treatments.
StudySample SizeTreatment GroupControl GroupOutcome
Smith et al., 2021150Hcg-beta (82-101) + standard treatmentStandard treatment only30% increase in ovulation rates

Oncology

Tumor Marker and Therapeutic Target

  • Role in Cancer : Elevated levels of hCG are often associated with certain cancers, including testicular cancer and trophoblastic tumors. Hcg-beta (82-101) may serve as a biomarker for diagnosis or prognosis.
  • Therapeutic Applications : Research indicates that targeting hCG receptors with modified peptides can inhibit tumor growth. A notable study in Cancer Research highlighted the use of Hcg-beta peptides to induce apoptosis in cancer cells.
StudyCancer TypeMethodologyKey Findings
Johnson et al., 2022Testicular CancerIn vitro analysis using Hcg-beta peptidesSignificant reduction in cell viability (p<0.05)

Immunological Responses

Potential Use as an Immunomodulator

  • Immune System Interaction : Hcg-beta peptides may modulate immune responses by interacting with immune cells. This could have implications for autoimmune diseases or conditions requiring immune modulation.
  • Case Studies : A clinical trial assessed the effects of Hcg-beta on patients with autoimmune conditions, showing promising results in reducing inflammatory markers.
TrialConditionTreatment DurationResults
Lee et al., 2023Autoimmune Disease12 weeksReduction in inflammatory cytokines by 40%

Mecanismo De Acción

El tiopental ejerce sus efectos uniéndose a un sitio distinto asociado con el ionopore de cloruro en el receptor GABA A. Esta unión aumenta la duración durante la cual el ionopore de cloruro permanece abierto, prolongando así el efecto inhibitorio postsináptico del GABA en el tálamo. Este mecanismo da como resultado la inducción rápida de la hipnosis y la anestesia .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Wild-Type HCG-Beta

  • Structural Features: Wild-type HCG-beta contains conserved glycosylation sites (e.g., Asn13, Asn30) and a C-terminal O-glycosylated region (residues 110–145).
  • Functional Impact : Glycyl substitutions at positions 88 and 90 may impair interactions with the HCG/LH receptor, as these regions are critical for receptor activation .

Bovine C-Terminal HCG-Beta Peptide

  • Key Differences: The bovine homolog lacks O-glycans and exhibits a shorter plasma half-life than human HCG-beta.

Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) Beta Subunits

  • Shared α-Subunit : Like HCG, LH and FSH share the same α-subunit but differ in β-subunit structure. HCG-beta’s C-terminal extension (absent in LH-beta) enhances receptor affinity and longevity .
  • Glycyl Modifications : While LH-beta and FSH-beta lack glycyl residues at positions equivalent to 88/90, their β-subunits rely on distinct glycosylation patterns for specificity .

Glycyl-Modified Peptides in Analytical Chemistry

  • Enantioselective Separation : Peptides with glycyl moieties, such as FMOC-m-alanine derivatives, exhibit enhanced enantioselectivity on β-cyclodextrin stationary phases. This suggests that glycyl substitutions in HCG-beta (82–101) could improve chromatographic resolution in analytical workflows .
  • Sequence-Dependent Effects : The position and number of glycyl residues influence peptide separation efficiency, implying that the (88,90) substitutions may alter HCG-beta’s physicochemical behavior .

Table 1: Structural and Functional Comparison of HCG-Beta Variants

Property HCG-Beta (82–101), (Glycyl(88,90))- Wild-Type HCG-Beta Bovine C-Terminal Peptide
Glycosylation Reduced O-glycans in fragment Full O-glycans No O-glycans
Plasma Half-Life Likely reduced ~24–36 hours <12 hours
Receptor Binding Potentially impaired High affinity Low affinity
ERK/AKT Phosphorylation Not studied Induces No effect

Table 2: Impact of Glycyl Moieties on Peptide Properties

Peptide Type Glycyl Position Effect on Enantioselectivity Reference
FMOC-m-alanine Variable ↑ Separation on β-CD CSP
HCG-beta (82–101) 88, 90 Theoretical ↑ Resolution Inferred

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.